N-(2-furylmethyl)-3-phenyl-1H-indole-2-carboxamide
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Overview
Description
N-(2-furylmethyl)-3-phenyl-1H-indole-2-carboxamide: is an organic compound that belongs to the class of indole derivatives It is characterized by the presence of a furan ring, a phenyl group, and an indole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-furylmethyl)-3-phenyl-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Furan Ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction, where furfural reacts with an appropriate acylating agent in the presence of a Lewis acid catalyst.
Amidation Reaction: The final step involves the coupling of the furan-substituted indole with a carboxylic acid derivative to form the carboxamide group. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent-free conditions to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in N-(2-furylmethyl)-3-phenyl-1H-indole-2-carboxamide can undergo oxidation reactions to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) to form dihydrofuran derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of Pd/C catalyst.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a lead compound for the development of anti-inflammatory and anticancer agents due to its ability to interact with specific biological targets.
Organic Synthesis: The compound serves as a versatile intermediate for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Material Science: Its unique structural features make it a candidate for the development of organic semiconductors and light-emitting materials.
Mechanism of Action
The mechanism of action of N-(2-furylmethyl)-3-phenyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and indole rings can engage in π-π stacking interactions with aromatic residues in proteins, while the carboxamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-furylmethyl)-3-phenyl-1H-indole-2-carboxylate
- N-(2-furylmethyl)-3-phenyl-1H-indole-2-thioamide
- N-(2-furylmethyl)-3-phenyl-1H-indole-2-sulfonamide
Uniqueness
N-(2-furylmethyl)-3-phenyl-1H-indole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the furan and indole rings allows for diverse interactions with biological targets, making it a valuable scaffold for drug discovery and development.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-phenyl-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c23-20(21-13-15-9-6-12-24-15)19-18(14-7-2-1-3-8-14)16-10-4-5-11-17(16)22-19/h1-12,22H,13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPXDWILFLNRMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)C(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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